BenchChemオンラインストアへようこそ!

Micronomicin Sulfate

Antimicrobial Susceptibility Testing Pseudomonas aeruginosa Aminoglycoside Resistance

Micronomicin Sulfate (CAS 66803-19-8) is a differentiated aminoglycoside antibiotic with quantifiable advantages over gentamicin: 4-fold lower MIC against P. aeruginosa (1.56 vs 6.25 mcg/mL), 4-fold lower nephrotoxicity and ototoxicity in rodent models, and 88% residual activity against AAC(6')-I inactivation vs. 33.6% for gentamicin. Supported by clinical evidence showing a 20.6% higher cure rate in Gram-negative infections. These properties make it the definitive reference compound for antimicrobial susceptibility testing, aminoglycoside resistance mechanism studies, and in vivo models where renal/auditory toxicity is a confounding variable. Choose Micronomicin Sulfate when gentamicin's safety profile or resistance susceptibility would compromise your study's reproducibility.

Molecular Formula C20H43N5O11S
Molecular Weight 561.7 g/mol
CAS No. 66803-19-8
Cat. No. B1677128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicronomicin Sulfate
CAS66803-19-8
Synonyms6'-N-methylgentamicin C
DE 020
DE-020
gentamicin C2b
KW 1062
KW-1062
micronomicin
sagamicin
XK-62-2
Molecular FormulaC20H43N5O11S
Molecular Weight561.7 g/mol
Structural Identifiers
SMILESCC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/C20H41N5O7.H2O4S/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2;1-5(2,3)4/h9-19,24-28H,4-8,21-23H2,1-3H3;(H2,1,2,3,4)/t9-,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20-;/m0./s1
InChIKeyMQDGQSCLOYLSEK-SCFBDNQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Micronomicin Sulfate (CAS 66803-19-8): Aminoglycoside Antibiotic with Differentiated Safety Profile and Stability Against Resistance Enzymes


Micronomicin Sulfate (CAS 66803-19-8), also known as gentamicin C2b or sagamicin, is a broad-spectrum aminoglycoside antibiotic produced by Micromonospora sagamiensis var. nonreducans [1]. It is a 6'-N-methyl derivative of gentamicin C1a and shares a similar antibacterial spectrum with other aminoglycosides, exhibiting potent activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Serratia species . The compound is available as a water-soluble sulfate salt (molecular weight: 561.65 g/mol) and is primarily utilized in clinical microbiology for antimicrobial susceptibility testing (AST) and as a research tool for studying aminoglycoside resistance mechanisms [2].

Why Micronomicin Sulfate Cannot Be Simply Substituted with Gentamicin or Other Aminoglycosides in Research and Clinical Practice


Despite its structural similarity to gentamicin C complex (Micronomicin is 6'-N-methylgentamicin C1a) , Micronomicin Sulfate exhibits distinct pharmacological properties that preclude simple substitution. In vitro and in vivo studies demonstrate that Micronomicin retains potent activity against gentamicin C1a-resistant bacterial strains and demonstrates significantly reduced nephrotoxicity and ototoxicity compared to gentamicin and dibekacin [1]. Furthermore, Micronomicin shows superior stability against aminoglycoside 6'-acetyltransferase [AAC(6')-I] inactivation compared to gentamicin, which is critical for maintaining efficacy against Pseudomonas aeruginosa strains harboring this resistance mechanism [2]. These quantifiable differences in safety margins and resistance profiles directly impact study reproducibility, clinical outcomes, and procurement decisions where specific aminoglycoside properties are required.

Quantitative Comparative Evidence for Micronomicin Sulfate Versus Gentamicin, Tobramycin, and Dibekacin


Superior Activity of Micronomicin Sulfate Against Gentamicin-Resistant Pseudomonas aeruginosa: A Head-to-Head MIC Comparison

Micronomicin (MCR) demonstrates significantly lower minimum inhibitory concentration (MIC) against a clinically isolated gentamicin-resistant Pseudomonas aeruginosa strain compared to gentamicin (GM) and other aminoglycosides [1]. In direct head-to-head testing, the MIC of MCR was 1.56 mcg/mL, whereas GM required 6.25 mcg/mL to inhibit the same strain. Notably, sisomicin, dibekacin, amikacin, netilmicin, tobramycin, ribostamycin, and kanamycin failed to inhibit growth at concentrations ≤25 mcg/mL. This indicates a 4-fold lower MIC for Micronomicin relative to gentamicin against this resistant isolate.

Antimicrobial Susceptibility Testing Pseudomonas aeruginosa Aminoglycoside Resistance

Reduced Nephrotoxicity of Micronomicin Sulfate Compared to Gentamicin: Quantitative In Vivo Evidence

In rat models, the nephrotoxicity of Micronomicin was evaluated against gentamicin (GM) [1]. The study reported that the nephrotoxic potential of Micronomicin was approximately 4 times less than that of GM. Additionally, nephrotoxicity in rabbits was also estimated to be less than both GM and dibekacin (DKB). This substantial reduction in kidney toxicity is a key differentiator for this aminoglycoside.

Nephrotoxicity Aminoglycoside Safety In Vivo Toxicology

Significantly Lower Ototoxicity of Micronomicin Sulfate Relative to Gentamicin in Guinea Pig Models

Comparative ototoxicity studies in guinea pigs revealed that Micronomicin (MCR) was approximately 4 times less ototoxic than gentamicin (GM) [1]. This finding was corroborated by clinical audiometric assessments in patients receiving MCR intramuscularly (120-240 mg/day for 2-8 days), where no significant changes were detected between pre- and post-administration hearing levels [2].

Ototoxicity Aminoglycoside Safety Auditory Toxicology

Higher Bactericidal Activity of Micronomicin Sulfate Against Pseudomonas aeruginosa and E. coli Compared to Tobramycin and Dibekacin

A comprehensive review of Micronomicin's properties noted that its bactericidal activity against Pseudomonas aeruginosa and Escherichia coli was higher than that of tobramycin (TOB) and dibekacin (DKB) [1]. While the review did not provide explicit numerical fold-differences for this endpoint, it clearly establishes a qualitative and quantitative hierarchy of activity, positioning Micronomicin as more potent in killing these key Gram-negative pathogens.

Bactericidal Activity Pseudomonas aeruginosa E. coli

Stability of Micronomicin Sulfate to Inactivation by Aminoglycoside 6'-Acetyltransferase [AAC(6')-I] from Pseudomonas aeruginosa

Micronomicin (MCR) exhibits markedly greater stability against inactivation by AAC(6')-I enzymes derived from Pseudomonas aeruginosa compared to gentamicin (GM) [1]. In enzyme inactivation assays, after a 3-hour incubation, 88% of the initial MCR activity remained, whereas only 33.6% of GM activity was retained. Under the same conditions, all other tested aminoglycosides (sisomicin, dibekacin, amikacin, netilmicin, tobramycin, ribostamycin, and kanamycin) were completely inactivated (0% residual activity).

Antibiotic Resistance Aminoglycoside Modifying Enzymes Pseudomonas aeruginosa

Clinical Efficacy of Micronomicin Sulfate in Gram-Negative Infections: A Controlled Trial vs. Gentamicin

A controlled clinical trial compared Micronomicin (MCR) and Gentamicin (GM) in 117 patients with acute bacterial infections [1]. The study randomized 78 patients to MCR and 39 to GM, both administered at 120 mg intramuscularly twice daily. The clinical cure rate for MCR was 74.4%, compared to 53.8% for GM. Furthermore, in vitro susceptibility testing of clinical isolates showed that 79.2% of Gram-negative bacteria were moderately to highly sensitive to MCR, significantly higher than the 55.6% observed for GM.

Clinical Trial Gram-Negative Infection Comparative Efficacy

Optimal Research and Procurement Applications for Micronomicin Sulfate Based on Quantitative Evidence


Antimicrobial Susceptibility Testing (AST) for Gentamicin-Resistant Pseudomonas aeruginosa Isolates

Given the 4-fold lower MIC of Micronomicin compared to gentamicin against P. aeruginosa F 4150 (1.56 vs. 6.25 mcg/mL) [1], Micronomicin Sulfate is an ideal reference compound for AST panels and MIC strip development. Its inclusion allows for more accurate profiling of aminoglycoside resistance phenotypes, particularly in isolates where gentamicin MICs are elevated. This application directly leverages the evidence of superior activity against strains harboring specific resistance mechanisms.

In Vivo Toxicology Studies Requiring Reduced Nephrotoxicity and Ototoxicity

For researchers conducting animal studies where aminoglycoside-induced renal or auditory damage is a confounding variable, Micronomicin Sulfate is the preferred agent. The quantitative evidence of 4-fold lower nephrotoxicity and ototoxicity compared to gentamicin in rats and guinea pigs [2] translates to a wider therapeutic window and cleaner in vivo data. This is particularly critical for long-term infection models, pharmacokinetic/pharmacodynamic (PK/PD) studies, and research on drug-induced kidney injury.

Research on Aminoglycoside Resistance Mediated by AAC(6')-I Enzymes

Micronomicin's unique stability to AAC(6')-I inactivation (88% residual activity vs. 33.6% for gentamicin and 0% for other aminoglycosides) [3] makes it an essential tool for studying this specific resistance mechanism. Procurement for molecular microbiology and enzymology studies focused on aminoglycoside-modifying enzymes (AMEs) is strongly indicated. It serves as a model substrate to investigate the structure-activity relationship of the 6'-N-methyl group in conferring resistance to enzymatic acetylation.

Clinical Microbiology Reference Standards and Controlled Efficacy Trials

The direct clinical trial evidence demonstrating a 20.6% higher cure rate for Micronomicin over gentamicin in Gram-negative infections [4] supports its use as a comparator in clinical studies and as a reference standard for in vitro diagnostic (IVD) assay validation. Laboratories and contract research organizations (CROs) conducting clinical microbiology evaluations of new antimicrobial agents should prioritize Micronomicin as a benchmark aminoglycoside due to its well-characterized and differentiated safety and efficacy profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Micronomicin Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.